molecular formula C11H20Cl2N4 B1402283 N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride CAS No. 1361113-43-0

N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride

Cat. No.: B1402283
CAS No.: 1361113-43-0
M. Wt: 279.21 g/mol
InChI Key: ASGBTPKSMPOZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrimidine ring with a piperidine moiety makes it particularly versatile in medicinal chemistry .

Biological Activity

N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C11H20Cl2N4C_{11}H_{20}Cl_2N_4, with a molecular weight of 267.21 g/mol. It features a pyrimidine ring substituted with a piperidine moiety, which is known to enhance biological activity through various mechanisms.

  • Receptor Interaction : The piperidine structure is often associated with modulation of neurotransmitter receptors, particularly in the central nervous system (CNS). Compounds with similar structures have been studied for their interactions with dopamine and serotonin receptors, which could suggest potential applications in treating psychiatric disorders.
  • Antimicrobial Activity : Research indicates that derivatives of piperidine exhibit antibacterial and antifungal properties. The presence of the pyrimidine ring may contribute to this activity by interfering with microbial metabolic pathways.

Antimicrobial Efficacy

Recent studies have demonstrated the antimicrobial potential of related compounds. For instance, monomeric alkaloids featuring piperidine structures were evaluated against various bacterial strains:

CompoundActivity AgainstMIC (mg/mL)
N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amineE. coli3.125 - 100
N-acylpiperidine derivativesC. albicans6.25 - 50
Piperidine derivativesPseudomonas aeruginosa>100

These results indicate that while some compounds show promising activity against Gram-positive bacteria, their efficacy against Gram-negative bacteria varies significantly .

Case Studies

  • Antifungal Studies : A study examining the antifungal activity of various piperidine derivatives found that modifications to the piperidine ring significantly affected their efficacy against fungal strains such as Candida albicans. The introduction of electron-donating groups enhanced activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
  • CNS Activity : In vivo studies have indicated that related pyrimidine derivatives can exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems. For instance, certain compounds showed promise in reducing neuroinflammation in models of neurodegenerative diseases .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable oral bioavailability and clearance rates. A study reported an oral bioavailability of approximately 31.8% with minimal acute toxicity observed at high doses (up to 2000 mg/kg) in animal models .

Properties

IUPAC Name

N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-12-11-7-10(14-8-15-11)6-9-2-4-13-5-3-9;;/h7-9,13H,2-6H2,1H3,(H,12,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGBTPKSMPOZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC(=C1)CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride
Reactant of Route 2
N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride
Reactant of Route 3
N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride
Reactant of Route 4
N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride
Reactant of Route 5
N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride

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